3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide
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Overview
Description
3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide is a complex organic compound characterized by its multiple halogen substitutions and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of aprotic solvents and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound’s halogenated structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may also play a role in its biological activity by participating in redox reactions and forming reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Pentachloropyridine: Another halogenated pyridine derivative with similar chemical properties.
Tetrafluorophthalonitrile: A compound with multiple fluorine substitutions, used in similar applications.
Uniqueness
3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide is unique due to its specific combination of halogen and nitrophenyl substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3,4,5,6-tetrachloro-N-(2,4-difluoro-5-nitrophenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl4F2N3O3/c13-7-8(14)10(20-11(16)9(7)15)12(22)19-5-2-6(21(23)24)4(18)1-3(5)17/h1-2H,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVAQAZRIIYCTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)NC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl4F2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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